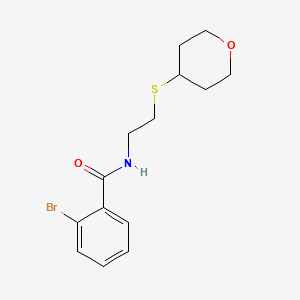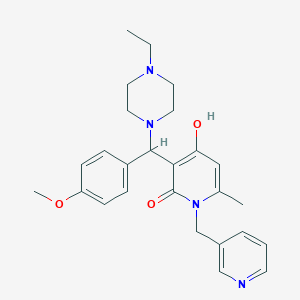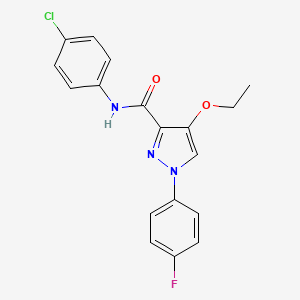
3-氯-4-氟-N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" is a chemically synthesized molecule that likely belongs to the class of benzenesulfonamides. Benzenesulfonamides are a group of compounds known for their diverse biological activities, including their role as inhibitors for various enzymes. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives and their biochemical evaluations, which can provide insights into the potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors under controlled conditions to introduce various functional groups that confer the desired biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as described in the first paper involves the creation of a structure-activity relationship (SAR) and biochemical characterization of the compounds as inhibitors of kynurenine 3-hydroxylase . Similarly, the second paper discusses the synthesis of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives by reacting potassium salts with different amines . These methods could be analogous to the synthesis of the compound , which would involve the introduction of a tetrahydrofuran and pyrazole moiety to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. The presence of substituents like chloro, fluoro, and various heterocyclic rings can significantly influence the binding affinity and specificity of these compounds towards their target enzymes. For example, the high-affinity inhibitors of kynurenine 3-hydroxylase mentioned in the first paper have specific substituents that enhance their activity . The compound , with its chloro, fluoro, and tetrahydrofuran-3-yl substituents, would be expected to have a unique conformation that could be analyzed for potential enzyme inhibition.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the biochemical interactions of similar compounds with enzymes. For instance, the compounds in the first paper were found to be potent inhibitors of kynurenine 3-hydroxylase, affecting the kynurenine pathway after neuronal injury . The second paper's compounds showed antitumor activity, with specific reactivity towards certain cancer cell lines . These findings suggest that the compound may also participate in significant biochemical reactions, potentially leading to therapeutic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. The specific properties of the compound are not provided in the papers, but the properties of similar compounds can offer some predictions. For example, the presence of a tetrahydrofuran moiety could affect the solubility and the overall hydrophilic/hydrophobic balance of the compound. The introduction of chloro and fluoro groups could influence the compound's reactivity and stability. These properties are essential for the compound's biological activity and pharmacokinetic profile.
科学研究应用
抗糖尿病活性
已合成与“3-氯-4-氟-N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)苯磺酰胺”结构相关的化合物,并对其潜在的抗糖尿病作用进行了评估。例如,氟代吡唑和苯磺酰脲及硫脲衍生物已显示出显着的降血糖活性,表明它们可用作抗糖尿病剂。这些化合物经历了各种化学反应,包括缩合和环化,以探索其药物样性质和抗糖尿病功效,为未来的药物发现工作奠定了基础 (Faidallah 等人,2016).
抗肿瘤和抗癌特性
研究还集中在合成和评估与“3-氯-4-氟-N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)苯磺酰胺”结构相似的化合物的生物活性,以了解其抗肿瘤和抗癌特性。由于某些磺酰胺衍生物具有细胞毒活性和抑制碳酸酐酶的能力,因此已被确定为抗癌药物开发的潜在先导,而碳酸酐酶与癌症进展和转移有关 (Gul 等人,2016).
酶抑制用于药物发现
已经广泛研究了“3-氯-4-氟-N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)苯磺酰胺”的衍生物对碳酸酐酶 (CA) 酶的抑制作用。这些化合物对人 CA 同工型显示出有希望的抑制活性,这对各种治疗应用至关重要,包括青光眼、水肿和癫痫治疗。这些磺酰胺衍生物对特定 CA 同工型的选择性抑制突出了它们在靶向治疗中的潜力 (Gul 等人,2016).
传感和检测应用
除了治疗应用之外,“3-氯-4-氟-N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)苯磺酰胺”的衍生物还被探索用作检测金属离子(如 Hg2+)的荧光传感器。这些化合物对 Hg2+ 表现出选择性的“关闭”传感能力,突出了它们在环境监测和诊断工具开发中的潜力 (Bozkurt & Gul,2018).
属性
IUPAC Name |
3-chloro-4-fluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O3S/c14-12-5-11(1-2-13(12)15)22(19,20)17-9-6-16-18(7-9)10-3-4-21-8-10/h1-2,5-7,10,17H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBINFSBKFEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2504873.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)





![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide](/img/structure/B2504892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)